molecular formula C18H21F3N6O B6434316 4-(4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine CAS No. 2549009-48-3

4-(4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine

Cat. No. B6434316
CAS RN: 2549009-48-3
M. Wt: 394.4 g/mol
InChI Key: JFBGNKNQFNOBBP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, a morpholine ring, and a trifluoromethyl group . These functional groups are common in many pharmaceutical compounds due to their unique chemical properties .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through a series of reactions including nucleophilic substitution, condensation, and cyclization . The trifluoromethyl group can be introduced using various methods, such as the use of trifluoromethyl-containing building blocks or direct fluorination .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of the pyrimidine, piperazine, and morpholine rings would likely result in a rigid, cyclic structure . The trifluoromethyl group would add electron-withdrawing character, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by its functional groups. For example, the trifluoromethyl group is known to facilitate certain types of reactions, such as amide bond cleavage . The pyrimidine, piperazine, and morpholine rings could also participate in various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to bestow unique physicochemical properties, such as increased lipophilicity and metabolic stability . The presence of the pyrimidine, piperazine, and morpholine rings could also influence properties like solubility and stability .

Future Directions

The future directions for research on this compound would likely depend on its intended application. For example, if it’s being investigated as a pharmaceutical compound, future research could involve further studies on its biological activity, pharmacokinetics, and toxicity. If it’s being used for other purposes, research could focus on optimizing its synthesis or exploring new reactions .

properties

IUPAC Name

4-[4-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N6O/c19-18(20,21)14-2-1-4-22-16(14)26-8-6-25(7-9-26)15-3-5-23-17(24-15)27-10-12-28-13-11-27/h1-5H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBGNKNQFNOBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C4=C(C=CC=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-{4-[3-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine

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